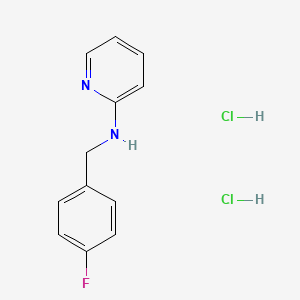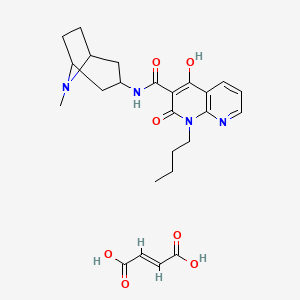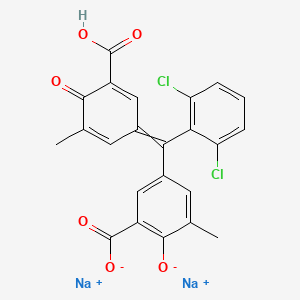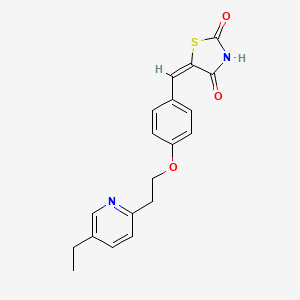
5-CR, 6G, SE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-CR, 6G, SE, also known as 5-Carboxyrhodamine 6G, succinimidyl ester, is a fluorophore . It exhibits excitation and emission spectra that fall between those of fluorescein and tetramethylrhodamine . It has a higher fluorescence quantum yield than tetramethylrhodamine conjugates and excellent photostability . The amine-reactive form of 5-CR 6G is used for oligonucleotide labeling and automated DNA sequencing applications .
Molecular Structure Analysis
The empirical formula of 5-CR, 6G, SE is C31H29N3O7 and its molecular weight is 555.58 .Chemical Reactions Analysis
The amine-reactive form of 5-CR 6G is used for oligonucleotide labeling and automated DNA sequencing applications . It reacts with amines to form conjugates .Physical And Chemical Properties Analysis
5-CR, 6G, SE exhibits fluorescence with an excitation wavelength of approximately 520 nm and an emission wavelength of approximately 550 nm . It’s stored in a freezer at temperatures between -5 to -30°C and protected from light .Applications De Recherche Scientifique
1. Vision and Planning of 6G Communications
- 6G is expected to be human-centric, focusing on high security, secrecy, and privacy. Researchers envision 6G to address future communication demands of the 2030s, emphasizing systematic frameworks and potential application scenarios (Dang, Amin, Shihada, & Alouini, 2019).
2. 6G Cognitive Radio Network (CRN) Applications and Challenges
- 6G CRNs are anticipated to introduce innovative use cases and performance metrics, such as global coverage and enhanced spectral and energy efficiency. Researchers are exploring the integration of big data and AI technologies to support intelligent applications in 6G CRNs (Aslam, Du, Zhang, Chen, Ahmed, & Qureshi, 2021).
3. Technological Trends and Research in 6G Systems
- 6G is expected to integrate far-reaching applications ranging from autonomous systems to extended reality. Key research areas include service classes, target performance requirements, and enabling technologies for 6G services (Saad, Bennis, & Chen, 2019).
4. Emerging Themes in 6G System Requirements
- Future connectivity in 6G may involve digital twin worlds, multi-sensory data fusion, and precision sensing. AI has the potential to be a foundational element for the 6G air interface and network (Viswanathan & Mogensen, 2020).
5. Key Enabling Technologies for 6G Networks
- 6G networks are expected to bring transformative changes, supporting fully automated systems and intelligent services. Technologies such as mmWave communications, terahertz communications, and drone-based communications are being explored (Bariah et al., 2020).
6. Security in 6G-Aided Intelligent Healthcare Systems
- 6G technology is being researched for its application in transforming smart healthcare systems. Security and privacy in healthcare networks are becoming increasingly important, with research focusing on secure communication protocols (Le, Lu, Hsu, Do, Chou, & Wei, 2022).
Propriétés
Numéro CAS |
209112-21-0 |
|---|---|
Nom du produit |
5-CR, 6G, SE |
Formule moléculaire |
C31H29N3O7 |
Poids moléculaire |
555.59 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3S,4S)-3,4-Bis[[(1,1-dimethylethyl)dimethylsilyl]oxy]pyrrolidine](/img/structure/B1148352.png)

![2-diphenylphosphanyl-N-[(1R,2R)-2-[(2-diphenylphosphanylbenzoyl)amino]cyclohexyl]benzamide](/img/structure/B1148354.png)


